molecular formula C20H19N3O3 B2934404 2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-49-6

2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2934404
CAS RN: 2034264-49-6
M. Wt: 349.39
InChI Key: KBWJOLPQVWJHBY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction. The benzyloxyacetyl group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyloxyacetyl group attached, which could influence its reactivity and properties .


Chemical Reactions Analysis

The benzylic position in the compound could be activated towards free radical attack . Furthermore, the compound might undergo various substitution and addition reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated cytotoxic activity against specific cancer cell lines and potential as 5-lipoxygenase inhibitors, indicating their therapeutic relevance in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

  • Research on pyrido[1,2-a]pyrimidin-4-one derivatives revealed them as a novel class of selective aldose reductase inhibitors with antioxidant activity. These compounds showed significant inhibitory potency and demonstrated the importance of specific functional groups for their activity, highlighting their potential in treating diabetic complications (La Motta et al., 2007).

Antimicrobial and Anti-inflammatory Applications

  • Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and shown to possess antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Abdel-Gawad et al., 2003).

  • A study on pyrimidine-pyridine hybrids highlighted their synthesis, cyclooxygenase inhibition, anti-inflammatory activity, and ulcerogenic liability. Some compounds outperformed celecoxib in COX-2 inhibitory activity and were found to be less ulcerogenic than indomethacin, pointing towards their development as safer anti-inflammatory drugs (Abdelgawad et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some pyrimidine derivatives are known to exhibit anti-fibrotic activities .

properties

IUPAC Name

5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(14-26-13-15-6-2-1-3-7-15)22-11-9-17-16(12-22)20(25)23-10-5-4-8-18(23)21-17/h1-8,10H,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJOLPQVWJHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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